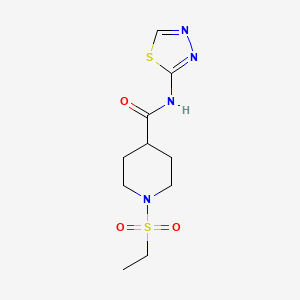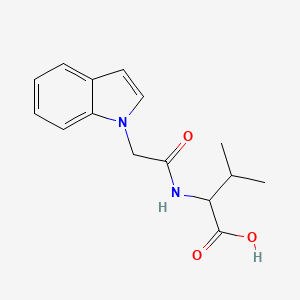![molecular formula C19H16N2O4 B5464827 2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone](/img/structure/B5464827.png)
2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone, also known as BHQ, is a quinazolinone derivative that has been widely studied for its potential therapeutic applications. BHQ is a small molecule that has shown promising results in various scientific research studies, particularly in the field of cancer research.
作用機序
The mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a critical role in cancer cell survival. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cancer cell growth and proliferation, and suppress tumor formation. This compound has also been shown to have anti-inflammatory properties, reducing inflammation in various animal models.
実験室実験の利点と制限
One of the main advantages of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone is its low toxicity, making it a safe candidate for use in scientific research. This compound is also relatively easy to synthesize, allowing for large-scale production for use in experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experiments. This compound also has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for 2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone research. One area of interest is the development of this compound-based cancer therapies. Studies are currently underway to optimize the delivery of this compound to cancer cells, improving its efficacy as a cancer treatment. Another area of interest is the investigation of this compound's potential as an anti-inflammatory agent. Studies are currently underway to determine the mechanism of this compound's anti-inflammatory effects and its potential use in treating inflammatory diseases.
In conclusion, this compound is a promising small molecule that has shown potential for use in cancer therapy and as an anti-inflammatory agent. Its low toxicity and ease of synthesis make it an attractive candidate for use in scientific research. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the condensation reaction between 2-aminobenzophenone and 3-(2-hydroxyethyl)-4(3H)-quinazolinone. The final product is obtained through purification and recrystallization. The synthesis of this compound has been optimized to produce a high yield of pure product, which is essential for its use in scientific research.
科学的研究の応用
2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound has anticancer properties, inhibiting the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-hydroxyethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-10-9-21-18(20-15-4-2-1-3-14(15)19(21)23)8-6-13-5-7-16-17(11-13)25-12-24-16/h1-8,11,22H,9-10,12H2/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEAUJBFUFHQTN-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4C(=O)N3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=CC=CC=C4C(=O)N3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(benzoylamino)-3-phenylacryloyl]valine](/img/structure/B5464753.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5464763.png)
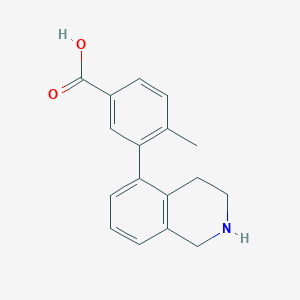
![N-cyclopropyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-amine](/img/structure/B5464775.png)
![2-(ethoxymethyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5464778.png)
![3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5464792.png)
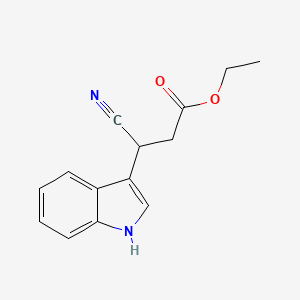
![7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5464812.png)
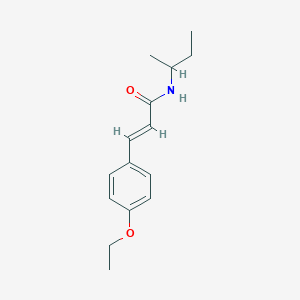
![N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5464828.png)
![N-(2-hydroxy-5-nitrophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5464836.png)
